Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt

Descripción general

Descripción

The compound is a derivative of tetrahydroquinoline, a saturated N-heterocycle that is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The specific salt form mentioned suggests a chiral tetrahydroisoquinoline structure that has been functionalized and exists as a salt with p-toluenesulfonic acid, indicating potential for increased solubility and stability.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in the literature. For instance, a ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes has been reported, which provides access to β-benzylated quinolines. This method employs [RuCl2(p-cymene)]2 as a catalyst and O2 as an oxidant, demonstrating a step- and atom-economic process with excellent functional group tolerance and chemoselectivity . Additionally, the acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives leads to 3-substituted tetrahydroisoquinolines, which can be further transformed into related tetrahydroisoquinolines . These methods highlight the versatility and efficiency of synthesizing tetrahydroquinoline derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

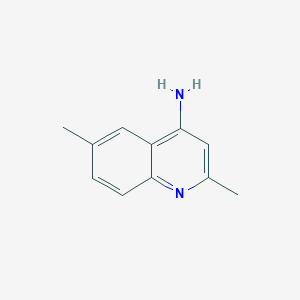

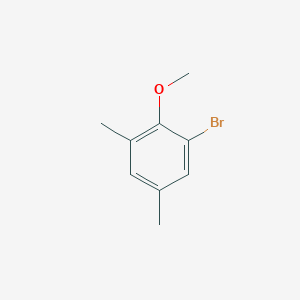

The molecular structure of benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt would include a tetrahydroisoquinoline core with a benzyl group and a carboxylate moiety. The presence of the chiral center suggests that the compound could exhibit stereoisomerism, which is crucial for its biological activity. The p-toluenesulfonic acid salt form implies that the compound has been protonated at a basic site, likely the nitrogen atom of the isoquinoline ring, to form a more stable and soluble salt.

Chemical Reactions Analysis

The tetrahydroquinoline derivatives are known to participate in various chemical reactions. For example, the [4+2] cycloaddition between enamines and benzylideneanilines to synthesize 1,2,3,4-tetrahydroquinoline derivatives has been described, where the reaction is facilitated by acetic acid or methanol containing a catalytic amount of p-toluenesulfonic acid . This indicates that tetrahydroquinoline derivatives can be synthesized through cycloaddition reactions and that p-toluenesulfonic acid can act as a catalyst in these processes.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt are not detailed in the provided papers, we can infer that the salt form would likely have improved solubility in polar solvents compared to the free base. The presence of the benzyl group and the carboxylate moiety would influence the compound's lipophilicity and potentially its interaction with biological targets. The chiral nature of the compound would also be expected to affect its pharmacokinetic and pharmacodynamic properties, as enantiomers can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Synthesis of Tetrahydroisoquinolines : Acid-catalyzed cyclization of intermediates related to Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt leads to the production of 3-substituted tetrahydroisoquinolines, useful in further chemical transformations (Ponzo & Kaufman, 1995).

- Production of Tetrahydroquinoline Derivatives : This compound is used in [4+2] cycloaddition reactions with enamines, yielding tetrahydroquinoline derivatives in significant yields (Nomura, Kimura, Takeuchi, & Tomoda, 1978).

Pharmaceutical Applications

- Facilitation of Domino Povarov Reactions : The compound acts as a catalyst in domino Povarov reactions involving arylamines, methyl propiolates, and aromatic aldehydes to produce polysubstituted 1,2,3,4-tetrahydroquinolines (Sun, Gao, Wu, & Yan, 2012).

- Antifungal Activity : Derivatives of this compound have shown potential antifungal activity, especially the hexamethyleneimide derivative effective at specific concentrations (Surikova et al., 2010).

Material Science and Organic Chemistry

- Synthesis of Isoquinoline Derivatives : The compound aids in the synthesis of various isoquinoline derivatives, which are important in material science and organic chemistry (Snieckus & Miah, 2016).

- Role in Asymmetric Transformation : It plays a significant role in the asymmetric transformation of tetrahydro-3-isoquinolinecarboxylic acid, which is crucial in synthesizing optically active compounds (Shiraiwa, Furukawa, Tsuchida, Sakata, Sunami, & Kurokawa, 1991).

Catalysis and Chemical Reactions

- Microwave-Assisted Synthesis : The compound is used in microwave-assisted synthesis methods, improving yields and reducing reaction times (Hong, 2009).

- Dehydrogenative β-Benzylation : It's involved in Ruthenium-Catalyzed Dehydrogenative β-Benzylation of tetrahydroquinolines, an important process in organic chemistry (Tan, Jiang, & Zhang, 2016).

Mecanismo De Acción

In addition, sulfonic acids are often used as the final salt form of the drug substance due to improved chemical properties or bioavailability . The presence of any residual alcohols from synthetic reaction or recrystallization steps may result in the formation of alkyl esters of the sulfonic acids . Many of these mesylate, besylate, or tosylate esters are known to be genotoxic, while others are potentially genotoxic, requiring monitoring in the drug substance and drug product .

Safety and Hazards

“Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt” is considered hazardous. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Propiedades

IUPAC Name |

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMBIFNNFMRIMV-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt | |

CAS RN |

77497-97-3 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, (3S)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77497-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinolinium tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077497973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinolinium 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, (3S)-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYCARBONYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINIUM TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3F0JS1ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)